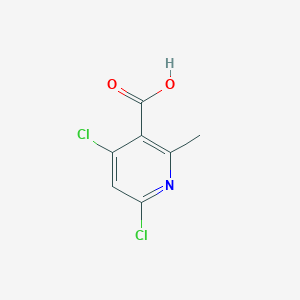

4,6-Dichloro-2-methylnicotinic acid

Vue d'ensemble

Description

4,6-Dichloro-2-methylnicotinic Acid is a chemical compound with the CAS number 693286-31-6 .

Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-2-methylnicotinic acid is C7H5Cl2NO2 . The InChI code is 1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis

The molecular weight of 4,6-Dichloro-2-methylnicotinic acid is 206.03 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 336.3±37.0 °C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique

Analysis of Global Trends in Herbicide Toxicity Studies

An extensive scientometric review was conducted on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a chemical structurally related to 4,6-Dichloro-2-methylnicotinic acid. The review focused on the developments in the field, emphasizing the influence of this herbicide in toxicology and biochemical and molecular biology studies. It highlighted the growing trends in occupational risk, neurotoxicity, and resistance to herbicides, especially in aquatic species and in the context of molecular imprinting (Zuanazzi, Ghisi, & Oliveira, 2020).

Application in Technetium-binding Ligands

Research on 6-Hydrazinonicotinic acid (HYNIC) and its analogs, which include compounds related to 4,6-Dichloro-2-methylnicotinic acid, explored their use as bifunctional chelators for technetium. This study was crucial for understanding the coordination chemistry of technetium with these ligands and its implications for bioconjugate synthesis in medical imaging and diagnostics (Meszaros, Dose, Biagini, & Blower, 2011).

Supramolecular Assembly of Silver(I) Coordination Compounds

Research focused on the structural diversity arising from the coordination of silver(I) with compounds including 2-chloro-6-methylnicotinic acid, which is structurally similar to 4,6-Dichloro-2-methylnicotinic acid. The study revealed variations in structural formations due to different degrees of protonation of the ligand, highlighting the complexities in predicting hydrogen-bonded networks in transition-metal systems with these compounds (Aakeröy & Beatty, 1999).

Herbicide Mode of Action

A study provided insights into the mode of action of 2,4-Dichlorophenoxyacetic acid, closely related to 4,6-Dichloro-2-methylnicotinic acid, as an herbicide. It discussed the molecular mechanisms, including the physiological process, perception, and signal transduction under herbicide treatment, contributing significantly to the understanding of how such compounds affect plant biology (Song, 2014).

Steroid Conjugates in Cancer Research

The study on steroid conjugates of Dichloro(6‐aminomethylnicotinate)platinum(II) examined their effects on DNA, sex hormone binding globulin, the estrogen receptor, and various breast cancer cell lines. This research has implications for cancer treatment, particularly in understanding the molecular interactions and potential therapeutic applications of these conjugates (Schobert et al., 2007).

Solid-Liquid Equilibrium Behavior

A comprehensive study investigated the structure and properties of 6-Chloronicotinic acid, a compound related to 4,6-Dichloro-2-methylnicotinic acid, in both solid and solution phases. This research is significant in understanding the solubility behavior and thermodynamic properties of such compounds in different solvents, which is crucial for various industrial and research applications (Guo et al., 2021).

Electrocatalytic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions was explored, demonstrating the potential for electrosynthesis of this compound, which is structurally similar to 4,6-Dichloro-2-methylnicotinic acid. This study contributes to the field of electrochemistry, particularly in the synthesis of complex organic compounds (Gennaro et al., 2004).

Safety And Hazards

The safety data sheet (SDS) for 4,6-Dichloro-2-methylnicotinic acid indicates that it is a hazardous compound . The GHS pictograms show that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4,6-dichloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYIZOFIYNAMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605803 | |

| Record name | 4,6-Dichloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-methylnicotinic acid | |

CAS RN |

693286-31-6 | |

| Record name | 4,6-Dichloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

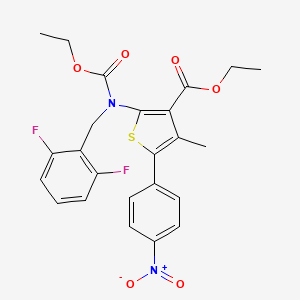

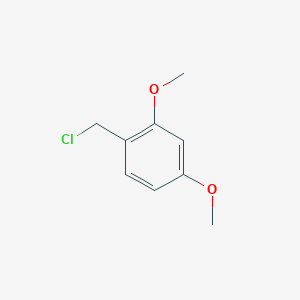

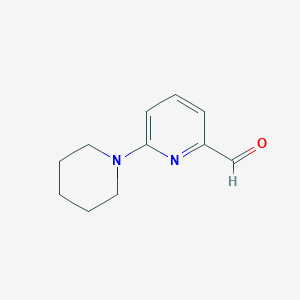

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

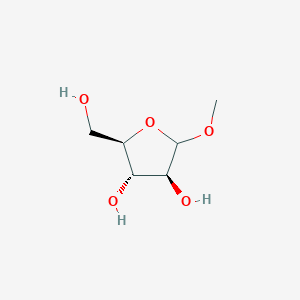

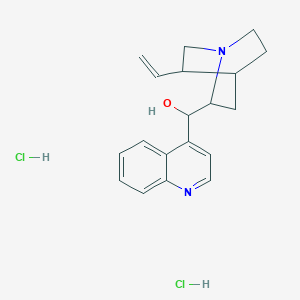

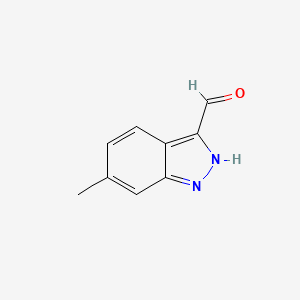

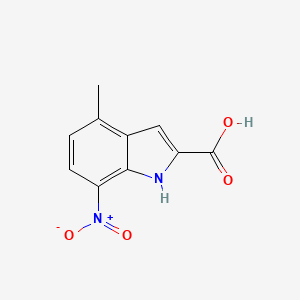

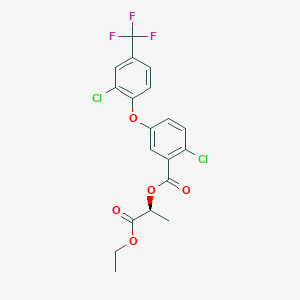

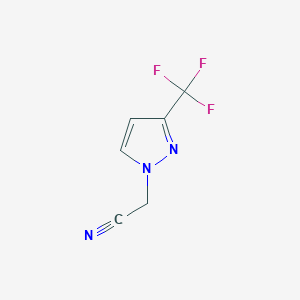

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)